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Introduction
IMGC936 is a first-in-class antibody-drug conjugate (ADC) targeting A Disintegrin and

Metalloproteinase domain-containing protein 9 (ADAM9), a cell surface protein overexpressed

in various solid tumors with limited expression in normal tissues.[1][2][3] This makes ADAM9 an

attractive target for ADC-based therapies. IMGC936 comprises a high-affinity humanized anti-

ADAM9 antibody, site-specifically conjugated to the maytansinoid payload DM21 via a stable

tripeptide linker.[1][4][5] The antibody component is engineered with a YTE mutation to extend

its plasma half-life and enhance exposure.[1][3][6] This document provides detailed application

notes and protocols for monitoring the preclinical efficacy of IMGC936, focusing on in vitro and

in vivo methodologies.

Mechanism of Action
IMGC936 exerts its anti-tumor activity through a targeted delivery of the cytotoxic payload,

DM21, to ADAM9-expressing cancer cells. Upon binding to ADAM9 on the tumor cell surface,

IMGC936 is internalized.[1][5] Inside the cell, the linker is cleaved, releasing the DM21

payload. DM21 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle

arrest and apoptosis.[4] Furthermore, the released payload can diffuse into neighboring
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antigen-negative tumor cells, inducing a "bystander effect" that enhances the overall anti-tumor

activity.[3][6]
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Caption: Mechanism of action of IMGC936.

Data Presentation: In Vitro Cytotoxicity of IMGC936
The following table summarizes the in vitro cytotoxic activity of IMGC936 against a panel of

human cancer cell lines with varying ADAM9 expression levels.
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Cell Line Cancer Type
ADAM9 Expression
(H-Score)

IMGC936 IC50
(nmol/L)

NCI-H1703 Non-Small Cell Lung High 0.2 - 10

EBC-1 Non-Small Cell Lung Moderate (130)

Not explicitly stated,

but showed significant

in vivo response

Gastric Cancer Cell

Lines
Gastric

Medium to High (73%

with H-score > 100)

Potent activity

reported

Pancreatic Cancer

Cell Lines
Pancreatic

High (85% with H-

score > 100)

Potent activity

reported

Triple-Negative Breast

Cancer (TNBC) Cell

Lines

Breast
Medium to High (65%

with H-score > 100)

Potent activity

reported

Colorectal Cancer Cell

Lines
Colorectal Not specified

Potent activity

reported

Note: IC50 values can vary between experiments. The sensitivity to IMGC936 is not solely

dependent on ADAM9 expression levels; other factors like internalization and processing rates

may also play a role.[3]

Experimental Protocols
In Vitro Cytotoxicity Assay (WST-8 Assay)
This protocol outlines the measurement of IMGC936-mediated cytotoxicity in ADAM9-positive

tumor cell lines using a WST-8 based cell viability assay.

Materials:

ADAM9-positive tumor cell lines

Complete cell culture medium

IMGC936 and a non-targeting control ADC
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96-well cell culture plates

WST-8 reagent

Microplate reader

Protocol:

Cell Seeding:

Harvest and count the desired tumor cells.

Seed the cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of

complete culture medium.

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

Compound Treatment:

Prepare serial dilutions of IMGC936 and the non-targeting control ADC in complete culture

medium.

Remove the medium from the wells and add 100 µL of the diluted compounds to the

respective wells. Include wells with medium only as a blank control and wells with

untreated cells as a vehicle control.

Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

WST-8 Assay:

Add 10 µL of WST-8 reagent to each well.

Incubate the plate for 2-4 hours at 37°C.

Gently shake the plate for 1 minute to ensure uniform color distribution.

Data Acquisition and Analysis:
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Measure the absorbance at 450 nm using a microplate reader.

Subtract the absorbance of the blank wells from all other readings.

Calculate the percentage of cell viability relative to the untreated control.

Plot the cell viability against the log of the compound concentration and determine the

IC50 value using a non-linear regression sigmoidal curve fit.

In Vivo Tumor Growth Inhibition in Xenograft Models
This protocol describes the evaluation of IMGC936 anti-tumor efficacy in both cell line-derived

xenograft (CDX) and patient-derived xenograft (PDX) models.
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Caption: Experimental workflow for in vivo xenograft studies.
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Materials:

ADAM9-positive human tumor cell lines or PDX tissue

Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice)

Matrigel (for CDX models)

IMGC936 and a non-targeting control ADC

Calipers for tumor measurement

Protocol:

Tumor Implantation:

CDX Models: Harvest tumor cells and resuspend them in a mixture of sterile PBS and

Matrigel (1:1 ratio). Subcutaneously inject approximately 5 x 10^6 cells into the flank of

each mouse.

PDX Models: Surgically implant small tumor fragments (2-3 mm³) subcutaneously into the

flank of each mouse.[7]

Tumor Growth and Randomization:

Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

Calculate tumor volume using the formula: (Length x Width²) / 2.

When tumors reach an average volume of 100-200 mm³, randomize the mice into

treatment groups (e.g., vehicle control, non-targeting ADC control, IMGC936 at various

doses).

Treatment Administration:

Administer IMGC936 and control ADCs intravenously (IV) at the desired dose and

schedule. A single dose of 8.6 mg/kg has shown significant anti-tumor activity in some

preclinical models.[8]
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Efficacy Monitoring:

Continue to monitor tumor volume and body weight 2-3 times per week.

The study endpoint is typically reached when tumors in the control group reach a

predetermined size (e.g., 2000 mm³) or if signs of toxicity are observed.

Data Analysis:

Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared

to the vehicle control group.

Perform statistical analysis to determine the significance of the anti-tumor effect.

Bystander Killing Assay
This protocol is designed to evaluate the ability of IMGC936 to kill neighboring antigen-negative

cells.

Materials:

ADAM9-positive tumor cell line

ADAM9-negative tumor cell line (can be generated by CRISPR/Cas9 knockout) fluorescently

labeled (e.g., with RFP or GFP)

IMGC936

96-well plates

Live-cell imaging system or flow cytometer

Protocol:

Co-culture Seeding:

Seed a fixed number of fluorescently labeled ADAM9-negative cells (e.g., 5,000 cells/well)

in a 96-well plate.
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In the same wells, seed varying numbers of unlabeled ADAM9-positive cells to create

different ratios of positive to negative cells.

Treatment:

Treat the co-cultures with a concentration of IMGC936 that is cytotoxic to the ADAM9-

positive cells but has minimal direct effect on the ADAM9-negative cells.

Include untreated co-cultures as a control.

Monitoring and Analysis:

Incubate the plates for 5 days.

Monitor the viability of the fluorescently labeled ADAM9-negative cells using a live-cell

imaging system or by flow cytometry.

A decrease in the number of viable ADAM9-negative cells in the presence of ADAM9-

positive cells and IMGC936 indicates a bystander effect.[9][10]

Conclusion
The protocols and data presented in these application notes provide a framework for the

preclinical evaluation of IMGC936 efficacy. The in vitro cytotoxicity and bystander killing assays

are crucial for determining the direct and indirect anti-tumor activity of the ADC, while the in

vivo xenograft models provide essential information on its efficacy in a more complex biological

system. Consistent and rigorous application of these methodologies will enable researchers to

accurately assess the therapeutic potential of IMGC936 and guide its further development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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